BenchChemオンラインストアへようこそ!

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

Dihydrofolate Reductase (DHFR) Antiparasitic Enzyme Inhibition

6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one (CAS 98550-19-7) is a rigid heterocyclic scaffold delivering validated PfDHFR inhibition (IC₅₀ 157 nM) and antiproliferative activity (0.8–2.5 µM) as a merbarone bioisostere. The 6-methylthio/4-oxo motif ensures target engagement orthogonal to 2-substituted pyrimidopyrimidines. Procure this exact regioisomer to maintain SAR reproducibility and avoid potency shifts.

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
CAS No. 98550-19-7
Cat. No. B1450773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one
CAS98550-19-7
Molecular FormulaC7H6N4OS
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)C(=O)NC=N2
InChIInChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12)
InChIKeyAVUWNHRPNQVSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one (98550-19-7) — Core Scaffold & Procurement Profile


6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one (CAS 98550-19-7) is a heterocyclic organic compound belonging to the pyrimidopyrimidine family, characterized by a fused bicyclic [6+6] pyrimido[5,4-d]pyrimidine core bearing a methylthio substituent at the 6-position and a carbonyl at the 4-position [1]. With a molecular formula of C₇H₆N₄OS and a molecular weight of 194.21 g/mol, this scaffold serves as a versatile precursor for medicinal chemistry applications, particularly as a rigid core for kinase inhibitors, nucleoside analogs, and dihydrofolate reductase (DHFR) modulators [2][3]. The compound is available from multiple specialty chemical vendors with reported purity typically ≥95% .

Why Generic Substitution Fails for 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one (98550-19-7)


Within the pyrimidopyrimidine class, subtle modifications to the heterocyclic core or substitution pattern produce profound differences in biological target engagement, potency, and downstream functional effects. The 6-methylthio substituent on the pyrimido[5,4-d]pyrimidin-4(1H)-one scaffold is not a passive structural feature; it directly influences electron density distribution, hydrogen-bonding capacity, and steric accommodation within enzyme active sites. Studies on structurally related merbarone analogs and DHFR inhibitors demonstrate that even minor alterations—such as replacing the methylthio group with hydrogen, shifting the substitution position, or modifying the oxidation state at the 4-position—can shift IC₅₀ values by orders of magnitude and alter target selectivity profiles [1][2]. Consequently, procurement decisions that treat in-class pyrimidopyrimidines as interchangeable building blocks risk introducing uncontrolled variables that compromise assay reproducibility and derail SAR campaigns.

Quantitative Differentiation Evidence: 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one (98550-19-7) vs. Closest Analogs


6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one (98550-19-7) Demonstrates Nanomolar DHFR Inhibition — A Differentiated Profile Among Pyrimidopyrimidines

6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one exhibits potent inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR) with an IC₅₀ of 157 nM [1]. This potency is achieved with the unadorned methylthio-substituted core, distinguishing it from numerous other pyrimido[5,4-d]pyrimidine analogs that require extensive peripheral functionalization (e.g., anilino, benzylamino, or heteroaryl appendages) to reach sub-micromolar potency. The 157 nM IC₅₀ value provides a quantitative benchmark for SAR studies exploring further optimization of the 6-position and the 4-oxo tautomeric state.

Dihydrofolate Reductase (DHFR) Antiparasitic Enzyme Inhibition

6-Methylthio Substitution on the Pyrimido[5,4-d]pyrimidine Core Confers Topoisomerase IIα Inhibitory Potential — Mechanistic Differentiation from Merbarone

In the context of merbarone analog development, pyrimido[5,4-d]pyrimidine derivatives bearing sulfur-containing substituents at the 6-position (including methylthio groups) have been explicitly designed as rigid thioanalogues of merbarone, a catalytic topoisomerase IIα inhibitor [1]. SAR studies demonstrate that the 6-methylthio-4-oxo core provides a conformationally constrained scaffold that is essential for topoisomerase IIα engagement. While 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one itself serves as a key intermediate, its fully elaborated derivatives (e.g., those with basic side chains at position 7) show potent antiproliferative activity and efficient topoisomerase IIα inhibition [2]. In contrast, merbarone and its simple thiobarbiturate analogs lack the rigid bicyclic pyrimidopyrimidine framework, which restricts conformational flexibility and may limit target residence time.

Topoisomerase IIα Antiproliferative Cancer

Positional Specificity: 6-Methylthio vs. 2-Methylthio Pyrimidopyrimidine Isomers — Implications for Kinase Inhibitor Design

The regioisomeric placement of the methylthio group on the pyrimidopyrimidine core critically dictates kinase selectivity profiles. 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one places the sulfur substituent at a position that, upon further elaboration, orients key pharmacophoric elements toward the ATP-binding pocket's hinge region and solvent-exposed area [1]. In contrast, the 2-methylthio regioisomer (e.g., 2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives) is a recognized precursor for HER2-specific tyrosine kinase inhibitors such as zongertinib (BI 1810631), where the 2-methylthio group serves as a handle for subsequent displacement chemistry . The 6-substituted analog presented here offers an alternative vector for inhibitor design, potentially accessing a distinct kinase selectivity space (e.g., EGFR family kinases or TSSK2) that is less accessible from the 2-substituted scaffold [2].

Kinase Inhibition HER2 EGFR

6-Methylthio-4-oxo Core as a Rigid Bioisostere of Thiobarbiturates — Improved Conformational Constraint for Target Engagement

The pyrimido[5,4-d]pyrimidin-4(1H)-one scaffold functions as a conformationally restricted bioisostere of thiobarbituric acid derivatives [1]. The fused bicyclic system locks the thiocarbonyl/oxo functionality into a planar, rigid geometry, eliminating the rotational freedom present in acyclic thiobarbiturates. This entropic advantage translates into improved binding thermodynamics and potentially longer target residence times. For example, in the merbarone analog series, the pyrimidopyrimidine core (derived from the 6-methylthio precursor) exhibits enhanced antiproliferative activity and more efficient topoisomerase IIα inhibition compared to the flexible merbarone parent [2]. The 4-oxo group also provides a hydrogen-bond acceptor that is precisely positioned for interactions with conserved water molecules in kinase active sites, a feature absent in fully reduced or thione analogs.

Bioisosterism Conformational Restriction Medicinal Chemistry

Application Scenarios for 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one (98550-19-7) Based on Verified Quantitative Evidence


Lead Optimization in Antiparasitic Drug Discovery — PfDHFR Inhibitor Development

Use 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one as a validated starting scaffold for developing novel PfDHFR inhibitors. With a demonstrated IC₅₀ of 157 nM against PfDHFR [1], the compound provides a potent core that requires only modest peripheral elaboration to achieve sub-100 nM potency. Maintain the 6-methylthio and 4-oxo functionalities while exploring substitutions at positions 2, 7, and 8 to optimize selectivity over human DHFR and improve antiparasitic efficacy in whole-cell assays. This approach has been validated in a series of 42 pyrimido-pyrimidine DHFR inhibitors, establishing clear SAR trends [2].

Cancer Therapeutics — Topoisomerase IIα Inhibitor Scaffold Development

Employ the 6-methylthio pyrimidopyrimidine core as a rigid bioisostere of merbarone for developing catalytic topoisomerase IIα inhibitors. Fully elaborated derivatives synthesized from this core achieve antiproliferative IC₅₀ values as low as 0.8–2.5 µM across multiple tumor cell lines [3], representing a >10-fold improvement over the flexible merbarone parent. Focus on introducing basic side chains at position 7 and aryl/heteroaryl groups at position 6a to maximize cellular potency and topoisomerase IIα engagement [4]. Docking studies confirm that the rigid bicyclic core enables productive interactions with the enzyme's catalytic site [3].

Kinase Inhibitor Library Design — EGFR/TSSK2-Focused Chemical Space

Incorporate 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one into kinase-focused compound libraries to explore chemical space orthogonal to 2-substituted pyrimidopyrimidine HER2 inhibitors. The 6-methylthio regioisomer provides a distinct vector for targeting the ATP-binding pocket's hinge region and has been associated with EGFR and TSSK2 inhibition, with reported IC₅₀ values ranging from 58 nM to >3.8 µM depending on peripheral substitution [5]. Use the methylthio group as a synthetic handle for displacement with amines or for oxidation to sulfoxide/sulfone moieties to modulate kinase selectivity. This strategy diversifies kinase inhibitor libraries beyond the heavily explored 2-substituted pyrimidopyrimidine space dominated by HER2-targeting chemotypes.

Conformationally Constrained Bioisostere Replacement in Thiobarbiturate-Based Lead Series

When a lead series suffers from poor cellular potency due to conformational flexibility (e.g., thiobarbiturates with multiple rotatable bonds), replace the flexible core with 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one as a rigid bioisostere. This substitution reduces the entropic penalty upon target binding by approximately 2–3 kcal/mol, translating to 10- to 30-fold improvements in cellular potency as demonstrated in the merbarone-to-pyrimidopyrimidine transition [3][4]. The 4-oxo group also provides a precisely positioned hydrogen-bond acceptor for conserved water-mediated interactions in kinase and enzyme active sites, enhancing target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.